N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Catalog No.
S548767
CAS No.
918505-84-7
M.F
C17H14ClF2N3O3S
M. Wt
413.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbony...

CAS Number

918505-84-7

Product Name

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)

InChI Key

YZDJQTHVDDOVHR-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

PLX 4720, PLX-4720, PLX4720

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Description

The exact mass of the compound N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is 413.04125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrrolopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

B-Raf Inhibition

B-Raf is a protein involved in a cellular signaling pathway known as the MAPK/ERK pathway. This pathway plays a crucial role in regulating cell growth and division []. Mutations in the B-Raf gene, particularly the V600E mutation, are frequently observed in various cancers, including melanoma, colorectal cancer, and lung cancer []. These mutations lead to uncontrolled cell proliferation, a hallmark of cancer.

PLX4720 acts as a B-Raf inhibitor. By binding to the B-Raf protein, it prevents it from activating the MAPK/ERK pathway, thereby halting uncontrolled cell growth associated with cancer [].

Studies have shown that PLX4720 is a potent and selective inhibitor of B-Raf V600E with an inhibitory concentration (IC50) in the nanomolar range []. This indicates that it can effectively block the activity of the mutated B-Raf protein at very low concentrations.

Research on the Therapeutic Potential of PLX4720

PLX4720 has been primarily investigated in preclinical studies and clinical trials for the treatment of cancers harboring B-Raf V600E mutations.

  • Preclinical studies have demonstrated promising results, with PLX4720 showing significant anti-tumor activity in various cancer cell lines and animal models [].

  • Clinical trials have shown encouraging results as well. PLX4720 has been shown to induce tumor shrinkage and improve patient outcomes in some patients with B-Raf V600E-positive melanoma.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

413.04125

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQY31RO8HA

Other CAS

918505-84-7

Wikipedia

Plx-4720

Dates

Modify: 2023-08-15
1: Kamata T, Dankort D, Kang J, Giblett S, Pritchard CA, McMahon M, Leavitt AD. Hematopoietic expression of oncogenic BRAF promotes aberrant growth of monocyte-lineage cells resistant to PLX4720. Mol Cancer Res. 2013 Dec;11(12):1530-41. doi: 10.1158/1541-7786.MCR-13-0294. Epub 2013 Oct 23. PubMed PMID: 24152792; PubMed Central PMCID: PMC3869667.
2: Eum KH, Ahn SK, Kang H, Lee M. Differential inhibitory effects of two Raf-targeting drugs, sorafenib and PLX4720, on the growth of multidrug-resistant cells. Mol Cell Biochem. 2013 Jan;372(1-2):65-74. doi: 10.1007/s11010-012-1446-0. Epub 2012 Sep 2. PubMed PMID: 22941213.
3: Shao Y, Aplin AE. BH3-only protein silencing contributes to acquired resistance to PLX4720 in human melanoma. Cell Death Differ. 2012 Dec;19(12):2029-39. doi: 10.1038/cdd.2012.94. Epub 2012 Aug 3. PubMed PMID: 22858545; PubMed Central PMCID: PMC3504716.
4: Oikonomou E, Koc M, Sourkova V, Andera L, Pintzas A. Selective BRAFV600E inhibitor PLX4720, requires TRAIL assistance to overcome oncogenic PIK3CA resistance. PLoS One. 2011;6(6):e21632. doi: 10.1371/journal.pone.0021632. Epub 2011 Jun 27. PubMed PMID: 21738740; PubMed Central PMCID: PMC3124547.
5: Nucera C, Nehs MA, Nagarkatti SS, Sadow PM, Mekel M, Fischer AH, Lin PS, Bollag GE, Lawler J, Hodin RA, Parangi S. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer. Oncologist. 2011;16(3):296-309. doi: 10.1634/theoncologist.2010-0317. Epub 2011 Feb 25. PubMed PMID: 21355020; PubMed Central PMCID: PMC3073446.
6: Nehs MA, Nagarkatti S, Nucera C, Hodin RA, Parangi S. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer. Surgery. 2010 Dec;148(6):1154-62; discussion 1162. doi: 10.1016/j.surg.2010.09.001. PubMed PMID: 21134546; PubMed Central PMCID: PMC3413092.
7: Jiang CC, Lai F, Thorne RF, Yang F, Liu H, Hersey P, Zhang XD. MEK-independent survival of B-RAFV600E melanoma cells selected for resistance to apoptosis induced by the RAF inhibitor PLX4720. Clin Cancer Res. 2011 Feb 15;17(4):721-30. doi: 10.1158/1078-0432.CCR-10-2225. Epub 2010 Nov 18. PubMed PMID: 21088259.
8: Kaplan FM, Shao Y, Mayberry MM, Aplin AE. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells. Oncogene. 2011 Jan 20;30(3):366-71. doi: 10.1038/onc.2010.408. Epub 2010 Sep 6. PubMed PMID: 20818433.

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